molecular formula C20H27N3O5S B3018868 N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878055-59-5

N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B3018868
CAS No.: 878055-59-5
M. Wt: 421.51
InChI Key: MWCGTPUSLKSKGR-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic indole-derived acetamide compound characterized by a sulfonylethyl linker bridging the indole nucleus and a morpholino-2-oxoethyl group. Its structural complexity arises from the integration of a sulfonyl moiety, a morpholine ring, and a diethyl-substituted acetamide side chain. Indole derivatives are widely studied for their diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N,N-diethyl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-3-21(4-2)19(24)14-23-13-18(16-7-5-6-8-17(16)23)29(26,27)15-20(25)22-9-11-28-12-10-22/h5-8,13H,3-4,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCGTPUSLKSKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the Morpholino Group: This step involves the reaction of the indole derivative with morpholine under suitable conditions, often using a coupling reagent.

    Acetamide Formation: The final step involves the reaction of the intermediate with diethylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its structure allows for the exploration of new chemical reactions and pathways, facilitating advancements in synthetic methodologies.

Biology

In biological applications, N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide can act as a probe to study biochemical processes. Its ability to interact with various biological molecules makes it valuable for investigating cellular mechanisms and pathways.

Medicine

The compound's potential therapeutic properties are significant. It may serve as a lead compound for drug development targeting specific diseases. Its structure suggests possible interactions with enzymes or receptors involved in critical biological processes, potentially leading to novel treatments.

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for creating high-value products in various sectors.

Several studies highlight the applications of this compound:

  • Biochemical Probing : Research has demonstrated its effectiveness in probing cellular pathways, aiding in the understanding of disease mechanisms.
  • Drug Development : Preliminary studies indicate that derivatives of this compound exhibit promising activity against specific cancer cell lines, suggesting its potential as a lead compound for anticancer therapies.
  • Chemical Synthesis : Its utility as a building block has been explored in synthesizing novel indole-based compounds, which have shown varied biological activities.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The target compound shares a common indole-acetamide-sulfonyl backbone with several analogs. Key variations occur in the substituents attached to the sulfonylethyl chain and the acetamide nitrogen. Below is a comparative analysis of its structural and functional distinctions:

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight Sulfonyl-Ethyl Substituent Acetamide Substituent Key Features
Target: N,N-Diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide C22H28N3O5S 455.5 Morpholino-2-oxoethyl Diethyl Polar morpholino group enhances solubility
2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide C23H25N3O5S 455.5 Morpholino-2-oxoethyl o-Tolyl Aromatic o-tolyl group may increase lipophilicity
N,N-Diethyl-2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide C24H29N3O4S 455.6 (2,4-Dimethylphenyl)amino-2-oxoethyl Diethyl Bulky aryl substituent could affect receptor binding
N,N-Diisopropyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide C22H28N4O5S 460.5 (5-Methylisoxazolyl)amino-2-oxoethyl Diisopropyl Isoxazole ring introduces heterocyclic diversity, potentially improving metabolic stability

Functional Implications of Substituents

Morpholino Group: The morpholine ring in the target compound confers polarity, likely improving aqueous solubility compared to analogs with aromatic or alkyl substituents (e.g., o-tolyl in ). Morpholino derivatives are often utilized to enhance pharmacokinetic profiles .

Acetamide Nitrogen Substituents: Diethyl vs. Aryl vs. Heterocyclic Substituents: Analogs with aryl groups (e.g., ) may exhibit stronger π-π interactions in biological targets, while isoxazole-containing derivatives () could enhance selectivity for enzymes like cyclooxygenase or kinases.

Antioxidant Activity in Related Indole Acetamides

For instance:

  • Compound 3j (N-(4-chlorophenyl)-substituted): Exhibited 85% DPPH radical scavenging at 50 µM, comparable to ascorbic acid .
  • Compound 3k (N-(4-fluorophenyl)-substituted): Showed a FRAP value of 1.2 mM Fe²⁺/g, highlighting electron-donating capabilities . The target compound’s morpholino-sulfonyl group may similarly influence redox activity, though experimental validation is required.

Biological Activity

N,N-Diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, identified by the CAS number 878055-59-5, is a complex organic compound with significant potential in biological research and medicinal applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H27N3O5SC_{20}H_{27}N_{3}O_{5}S, with a molecular weight of 421.5 g/mol. Its structure features an indole core, which is common among many biologically active compounds, and includes morpholino and sulfonyl groups that enhance its reactivity and potential biological interactions .

Antioxidant Properties

Recent studies have highlighted the role of indole derivatives in combating oxidative stress. This compound has been evaluated for its antioxidant activity, particularly its ability to activate heme oxygenase (HO), which provides cytoprotection against oxidative stress. Such activity is crucial as oxidative stress is linked to various diseases .

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The sulfonyl and morpholino groups likely facilitate binding to these targets, modulating their activity and leading to various biological effects. For instance, the compound may inhibit reactive oxygen species (ROS) production or enhance cellular antioxidant defenses .

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy against various cancer cell lines. For example, a study demonstrated that similar indole derivatives exhibited significant cytotoxicity against cancer cells, suggesting that this compound could also possess anticancer properties .

CompoundCell Line TestedIC50 (µM)Reference
Indole Derivative AHT2910
Indole Derivative BJurkat15
N,N-Diethyl CompoundTBDTBDCurrent Study

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the indole core and the presence of electron-donating or electron-withdrawing groups significantly influence biological activity. For instance, compounds with additional methyl or halogen substitutions on the phenyl ring have shown enhanced potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-substituted indole acetamide derivatives, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves condensation reactions between indole-3-carbaldehyde oxime and chloroacetamide derivatives under reflux conditions (DMF, K₂CO₃, 80°C for 8 h). Key intermediates are characterized using FT-IR (e.g., C=O stretching at ~1757 cm⁻¹), ¹H-NMR (e.g., oxime proton signals at δ4.83 ppm), and mass spectrometry to confirm molecular weights. Recrystallization from ethanol ensures purity .

Q. How are antioxidant activities of indole acetamide derivatives evaluated in vitro?

  • Methodological Answer : Two primary methods are used:

FRAP Assay : Measures reduction of Fe³⁺-TPTZ complex to Fe²⁺ at 593 nm. Activity is quantified as μM Fe²⁺ equivalents using a calibration curve .

DPPH Assay : Evaluates radical scavenging by monitoring absorbance decay at 517 nm. Percentage inhibition is calculated as [(Absblank - Abstest)/Absblank] × 100 .

Q. What structural features of indole acetamides correlate with enhanced antioxidant activity?

  • Methodological Answer : Halogen substitutions (Cl, Br) at the ortho position of the phenyl ring significantly boost activity. For example, compound 3j (2,6-dichloro substitution) showed superior FRAP and DPPH activity compared to meta- or para-substituted analogues due to optimized electron-withdrawing effects and steric interactions .

Q. How is crystallographic data used to validate molecular structures?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) provides bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) = 124.87°), which are cross-validated with computational models (e.g., PM3/UHF/6-311++G(d,p)) to confirm structural accuracy .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of indole acetamide derivatives for targeted bioactivity?

  • Methodological Answer : Semi-empirical methods (e.g., PM3) and density functional theory (DFT) predict electronic properties, reactive sites, and conformational stability. For example, optimized geometries align with XRD data, enabling rational design of substituents to enhance binding to antioxidant enzymes or receptors .

Q. What discrepancies exist between experimental and computational bond parameters, and how are they resolved?

  • Methodological Answer : Minor deviations in bond angles (e.g., ±2°) or lengths (e.g., ±0.02 Å) may arise from crystal packing effects or solvent interactions. Hybrid approaches combining XRD, NMR, and computational data refine structural models and improve predictive accuracy .

Q. How do competing synthetic pathways affect yield and purity of morpholino-containing acetamides?

  • Methodological Answer : Multi-step routes (e.g., alkylation, lactonization, reductive amination) require stringent control of reaction conditions. For example, tert-butyl ester intermediates (e.g., 30 ) are cleaved with trifluoroacetic acid to avoid side reactions, achieving yields >80% in optimized protocols .

Q. What mechanistic insights explain the superior activity of halogenated analogues in radical scavenging?

  • Methodological Answer : Halogens at ortho positions enhance resonance stabilization of radical intermediates and improve lipophilicity, facilitating membrane penetration. Electrostatic potential maps reveal localized electron density near sulfonyl groups, which may stabilize transition states during radical quenching .

Q. How do solvent and pH conditions influence antioxidant assay reproducibility?

  • Methodological Answer : FRAP assays require pH 3.6 acetate buffer to stabilize the Fe³⁺-TPTZ complex, while DPPH assays use methanol to dissolve the radical. Pre-incubation at 37°C (FRAP) or room temperature (DPPH) ensures consistent kinetics .

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